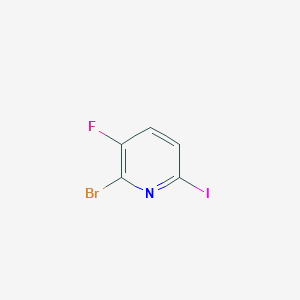
(-)-Ouabain octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Ouabain octahydrate: is a naturally occurring compound that belongs to the class of cardiac glycosides. It is derived from the seeds of the African plant Strophanthus gratus. This compound is known for its potent ability to inhibit the sodium-potassium ATPase enzyme, which plays a crucial role in cellular ion regulation. Due to its unique properties, this compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of heart conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ouabain octahydrate typically involves the extraction of the compound from the seeds of Strophanthus gratus. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The purified compound is then crystallized to obtain the octahydrate form.
Industrial Production Methods: Industrial production of this compound follows a similar extraction process but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield. The final product is then subjected to rigorous quality control measures to meet pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Ouabain octahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ouabagenin, a derivative with altered biological activity.
Reduction: Reduction reactions can modify the glycosidic bonds, leading to different glycoside derivatives.
Substitution: Substitution reactions can occur at the sugar moiety, resulting in the formation of different glycoside analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.
Major Products:
Ouabagenin: Formed through oxidation.
Reduced glycosides: Formed through reduction.
Glycoside analogs: Formed through substitution reactions.
Applications De Recherche Scientifique
Chemistry: (-)-Ouabain octahydrate is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: In biological research, this compound is used to study the sodium-potassium ATPase enzyme and its role in cellular ion regulation.
Medicine: The compound has been investigated for its potential therapeutic applications in treating heart failure and arrhythmias due to its ability to increase cardiac contractility.
Industry: In the pharmaceutical industry, this compound is used in the formulation of cardiac glycoside medications.
Mécanisme D'action
Molecular Targets and Pathways: (-)-Ouabain octahydrate exerts its effects by binding to and inhibiting the sodium-potassium ATPase enzyme. This inhibition leads to an increase in intracellular sodium levels, which in turn affects calcium ion exchange through the sodium-calcium exchanger. The resulting increase in intracellular calcium enhances cardiac muscle contraction, making it useful in the treatment of heart conditions.
Comparaison Avec Des Composés Similaires
Digoxin: Another cardiac glycoside with similar mechanisms of action but different pharmacokinetic properties.
Digitoxin: Similar to digoxin but with a longer half-life.
Strophanthin: A compound derived from the same plant genus with similar biological activity.
Uniqueness: (-)-Ouabain octahydrate is unique due to its specific binding affinity for the sodium-potassium ATPase enzyme and its potent biological effects at lower concentrations compared to other cardiac glycosides. This makes it a valuable compound for both research and therapeutic applications.
Propriétés
Formule moléculaire |
C29H60O20 |
|---|---|
Poids moléculaire |
728.8 g/mol |
Nom IUPAC |
3-[(1R,3S,5S,8S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one;octahydrate |
InChI |
InChI=1S/C29H44O12.8H2O/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31;;;;;;;;/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3;8*1H2/t13-,15-,16+,17-,18+,19+,21+,22-,23+,24+,25-,26+,27-,28+,29-;;;;;;;;/m0......../s1 |
Clé InChI |
TYBARJRCFHUHSN-UKXBBCJJSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@H]([C@@]3([C@@H]4[C@H](CC[C@@]3(C2)O)[C@]5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O.O.O.O.O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)
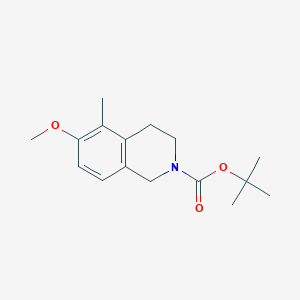

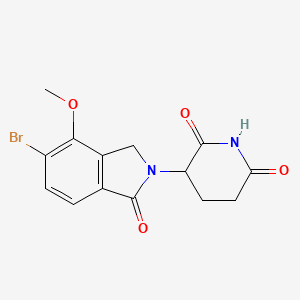
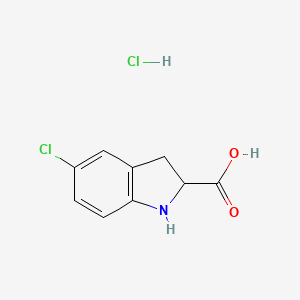

![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;2,2,2-trifluoroacetic acid](/img/structure/B13916967.png)
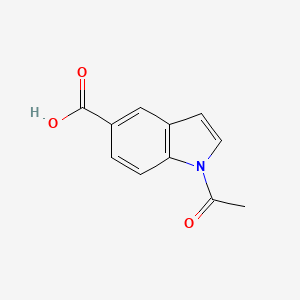
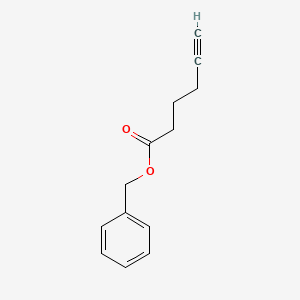
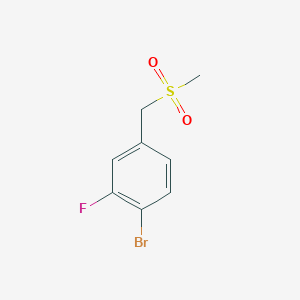

![[(4,5-Diphenyloxazol-2-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B13916982.png)
